2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
Description
Chemical Structure: The compound (CAS 1781383-17-2) features a cyclopropane ring fused to a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected piperidine moiety at position 3 of the piperidine ring. Its molecular formula is C₁₄H₂₃NO₄, with a molar mass of 269.34 g/mol. Predicted physicochemical properties include:
The Boc group enhances lipophilicity, while the carboxylic acid contributes to hydrophilicity, making it a versatile intermediate in drug discovery, particularly for protease inhibitors or antiviral agents.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-5-9(8-15)10-7-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORZNGAJAWKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781383-17-2 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions involving appropriate alkenes or alkynes.
Coupling of the Two Rings: The final step involves coupling the piperidine and cyclopropane rings through appropriate linkers and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing the cyclopropane moiety, such as 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 4.98 - 14.65 | Microtubule destabilization, apoptosis |
| Other derivatives | HepG2 | 2.43 - 7.84 | Inhibition of topoisomerase II |
The compound's ability to disrupt microtubule assembly is particularly noteworthy, as this is a critical pathway in cancer cell division and survival.
1.2 Role in PROTAC Development
The compound serves as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are innovative therapeutic agents designed for targeted protein degradation. This application highlights its potential in drug discovery and development, especially for diseases where protein degradation can be therapeutically beneficial.
Synthetic Applications
2.1 Synthesis and Derivatization
The synthesis of this compound typically involves the formation of the piperidine ring followed by the introduction of the tert-butoxycarbonyl group for protection during subsequent reactions. This synthetic pathway allows for further derivatization, which can enhance biological activity or alter pharmacokinetic properties.
Synthetic Route Overview
- Formation of Piperidine Ring: Cyclization reaction with appropriate precursors.
- Introduction of Tert-butoxycarbonyl Group: Protects amine functionality.
- Cyclopropane Formation: Coupling reactions to integrate cyclopropane moiety.
Biological Evaluations
3.1 Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization: Disrupts mitotic spindle formation leading to cell cycle arrest.
- Caspase Activation: Enhances caspase activity, particularly caspase-3, promoting apoptosis.
- Cell Cycle Arrest: Induces morphological changes in treated cells, affecting progression through the cell cycle.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid depends on its specific applicationThe Boc protecting group plays a crucial role in controlling the reactivity and stability of the compound during these interactions .
Comparison with Similar Compounds
Positional Isomer: 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic Acid
CAS 1427379-08-5 () differs from the target compound only in the cyclopropane substitution position (1- vs. 2-position on the piperidine). This minor structural variation can alter:
Amino-Substituted Cyclopropane Analog: 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic Acid
CAS 103500-22-7 (, Compound 7) replaces the piperidine ring with a Boc-protected amino group on the cyclopropane. Key differences:
- Functional Groups: The amino group introduces electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the target compound.
- Applications: Amino-substituted analogs are common in peptide mimetics, whereas the piperidine-Boc structure in the target compound may enhance CNS penetration.
Pyrazole-Containing Analog: 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic Acid
CAS Unlisted () features a pyrazole ring instead of the piperidine-Boc group. Differences include:
- Electronic Effects : Pyrazole’s aromaticity may enhance π-π stacking interactions in enzyme binding.
Ester Derivatives: Methyl (S)-2-(1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanoate (MPI23b)
MPI23b () uses a benzyloxycarbonyl (Cbz)-protected amino cyclopropane coupled to a methyl ester. Contrasts with the target compound:
- Ester vs. Carboxylic Acid : MPI23b’s ester group increases lipophilicity, favoring membrane permeability, whereas the free carboxylic acid in the target compound may improve water solubility.
- Synthetic Utility : MPI23b’s Cbz group allows for orthogonal deprotection strategies compared to the Boc group.
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring and a cyclopropane carboxylic acid structure, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight: 271.34 g/mol
- CAS Number: Not specified in the results but can be referenced through PubChem.
The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence the reactivity and stability of the molecule.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring enhances its binding affinity, potentially modulating the activity of these targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research into related piperidine derivatives has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound could similarly modulate inflammatory responses.
Neuroprotective Properties
Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds with piperidine structures are often investigated for their roles in neurodegenerative diseases, indicating a promising area for further research.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid | Piperidine ring, Boc group | Antimicrobial |
| 2-{1-(Fmoc)piperidin-4-yl}acetic acid | Fmoc protecting group | Neuroprotective |
| 2-(1-(Boc)piperidin-3-YL)acetic acid | Boc group, acetic acid | Anti-inflammatory |
Study on Antimicrobial Properties
A recent study evaluated various piperidine derivatives against Mycobacterium tuberculosis. While specific data on this compound is limited, the findings suggest that compounds with similar structural frameworks can significantly inhibit bacterial growth by over 90% in vitro .
Neuroprotective Research
In another study focusing on neuroprotective agents, compounds featuring piperidine rings were shown to provide protective effects against oxidative stress in neuronal cells. This suggests that this compound may have similar protective capabilities, warranting further investigation .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid?
The synthesis typically involves:
- Functionalization of the piperidine ring with a tert-butoxycarbonyl (Boc) group to enhance stability and solubility .
- Cyclopropane ring formation via [2+1] cycloaddition or carbene insertion, requiring precise temperature control (−78°C to 25°C) and catalysts like Rh(II) .
- Carboxylic acid activation using coupling agents (e.g., DCC/HOBt) for subsequent amide bond formation .
Optimization: Reaction yields (typically 50–70%) improve with inert atmospheres (N₂/Ar), anhydrous solvents (THF, DCM), and HPLC purification (>95% purity) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Keep at 2–8°C in a dry, dark environment to prevent Boc-group hydrolysis .
- Handling: Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319 hazards) and work under fume hoods to minimize inhalation risks (H335) .
- Stability Monitoring: Conduct periodic NMR or LC-MS to detect degradation (e.g., loss of Boc group at >30°C) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy: ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%), while HRMS validates molecular weight (e.g., C₁₄H₂₂N₂O₄: MW 294.3 g/mol) .
- X-ray Crystallography: Resolves stereochemistry of the piperidine-cyclopropane junction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays: Compare results across enzyme inhibition (e.g., serine proteases), cellular uptake studies, and in vivo models to identify assay-specific artifacts .
- Structural Modifications: Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric elements .
- Meta-Analysis: Aggregate data from PubChem and independent studies to identify trends in IC₅₀ variability (e.g., ±20% across kinase assays) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-recognizing targets (e.g., GPCRs) .
- MD Simulations: GROMACS or AMBER assess conformational stability in aqueous/lipid bilayers, highlighting cyclopropane-induced rigidity .
- QSAR Models: Correlate substituent effects (e.g., Boc vs. acetyl groups) with logP and bioavailability .
Q. What mechanistic insights explain the cyclopropane ring’s influence on reactivity?
- Ring Strain Effects: Cyclopropane’s 60° bond angles increase susceptibility to ring-opening via nucleophilic attack (e.g., by thiols in enzyme active sites) .
- Steric Shielding: The cyclopropane moiety protects the piperidine nitrogen from oxidation, enhancing metabolic stability in pharmacokinetic studies .
- Electronic Effects: Conjugation between the cyclopropane and carboxylic acid groups modulates pKa (≈4.5), affecting ionization in physiological pH .
Q. How can researchers design studies to address gaps in toxicity and ecotoxicological data?
- In Vitro Tox Screens: Use HepG2 cells for hepatotoxicity (LD₅₀ > 100 µM) and Ames test for mutagenicity .
- Environmental Impact: Assess biodegradability via OECD 301F (BOD28) and bioaccumulation potential (logKow = 2.1 predicted) .
- In Vivo Models: Zebrafish embryos (FET assay) evaluate developmental toxicity at 1–10 µM concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
